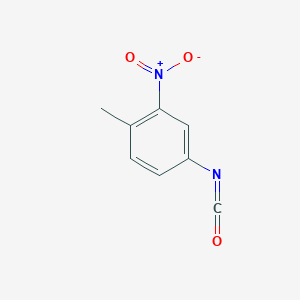

4-Methyl-3-nitrophenyl isocyanate

Overview

Description

4-Methyl-3-nitrophenyl isocyanate is an organic compound with the molecular formula C8H6N2O3. It is characterized by the presence of a methyl group, a nitro group, and an isocyanate group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-3-nitrophenyl isocyanate (4-MNP) are nucleophiles such as hydroxyl groups and amines . These groups are abundant in biological systems, being present in proteins, nucleic acids, and other biomolecules. Their role is to participate in chemical reactions, often acting as a reactant that donates an electron pair to form a chemical bond.

Mode of Action

The mechanism of action of 4-MNP stems from its ability to react with its targets, the nucleophiles . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-MNP is replaced by the isocyanate group of HNCO . Consequently, this reaction yields 4-MNP and typically an alcohol byproduct .

Biochemical Pathways

4-MNP is extensively utilized in the synthesis of diverse compounds and materials . Its applications span various domains of scientific research, encompassing the synthesis of polymers like hydrogels and polyurethanes . Additionally, 4-MNP plays a crucial role in the synthesis of various organometallic compounds such as organolithium and organozinc compounds .

Result of Action

The result of 4-MNP’s action is the formation of new compounds through its reaction with nucleophiles . This can lead to the creation of a wide variety of materials, including polymers and organometallic compounds . The specific molecular and cellular effects would depend on the particular context and the other reactants involved.

Action Environment

The action of 4-MNP can be influenced by environmental factors. For instance, it is known to be air and moisture sensitive . Exposure to air or moist environments can potentially affect its reactivity and stability . Therefore, it is typically handled and stored under controlled conditions to maintain its efficacy .

Biochemical Analysis

Biochemical Properties

The mechanism of action of 4-Methyl-3-nitrophenyl isocyanate stems from its ability to react with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of this compound is replaced by the isocyanate group of HNCO .

Cellular Effects

It is known that isocyanates can cause skin and eye irritation, and may cause respiratory irritation .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway .

Temporal Effects in Laboratory Settings

It is known that isocyanates are generally stable and do not undergo hazardous polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3-nitrophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-methyl-3-nitroaniline with phosgene (COCl2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then undergoes further reaction to form the isocyanate .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of phosgene due to its efficiency in forming isocyanates. The reaction is carried out under controlled conditions to ensure safety and maximize yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitrophenyl isocyanate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as water, alcohols, and amines.

Hydrolysis: Reacts with water to form carbamic acid, which decomposes to form an amine and carbon dioxide.

Formation of Urethanes: Reacts with alcohols to form carbamates (urethanes).

Formation of Ureas: Reacts with primary and secondary amines to form substituted ureas.

Common Reagents and Conditions

Water: Hydrolysis reaction.

Alcohols: Formation of carbamates.

Amines: Formation of ureas.

Catalysts: Tertiary amines or metal salts can be used to catalyze these reactions.

Major Products

Carbamates (Urethanes): Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

4-Methyl-3-nitrophenyl isocyanate has various applications in scientific research:

Polymer Synthesis: Used in the synthesis of polymers such as polyurethanes and hydrogels.

Biocompatible Materials: Utilized in the development of biocompatible materials for medical applications.

Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of pharmaceutical compounds.

Chemical Synthesis: Employed in various organic synthesis reactions to introduce isocyanate functionality.

Comparison with Similar Compounds

Similar Compounds

4-Nitrophenyl isocyanate: Similar structure but lacks the methyl group.

Phenyl isocyanate: Lacks both the methyl and nitro groups.

Toluene diisocyanate: Contains two isocyanate groups and is used in polyurethane production.

Uniqueness

4-Methyl-3-nitrophenyl isocyanate is unique due to the presence of both a methyl and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific chemical synthesis applications .

Biological Activity

4-Methyl-3-nitrophenyl isocyanate (CAS No. 358731-26-7) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This compound features both nitro and isocyanate functional groups, which contribute to its reactivity and potential therapeutic applications. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8N2O3

- Boiling Point : 113-118 °C at 3 mmHg

- Melting Point : 51-54 °C

- Flash Point : >230 °F

This compound exhibits its biological effects primarily through its interaction with nucleophiles, such as hydroxyl groups and amines. These interactions can lead to the formation of reactive intermediates that may covalently bind to cellular components, resulting in various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. Research indicates that this compound can exhibit similar effects by producing toxic intermediates upon reduction, which can damage microbial DNA. This mechanism is akin to that observed in established antimicrobial agents like metronidazole .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Mechanism of Action | Activity Type |

|---|---|---|

| Metronidazole | Reduction to form toxic intermediates | Antibacterial |

| Chloramphenicol | Inhibition of protein synthesis | Broad-spectrum |

| This compound | Covalent binding to DNA | Antimicrobial |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of nitro compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

Table 2: Anticancer Activity Studies

| Study | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Nitro compound derivatives | A549 | 0.0517 | |

| Nitro compound derivatives | HeLa | Not specified | |

| This compound | Various | Under investigation |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various nitro compounds against five strains of bacteria and fungi. The results indicated that compounds similar to this compound exhibited effective inhibition against these pathogens within 24 hours at room temperature .

- Antitumor Activity : Another investigation focused on the anticancer potential of nitro-containing compounds. It reported that certain derivatives showed promising results against multidrug-resistant tumors in vitro, suggesting a potential role for this compound in cancer therapy .

Properties

IUPAC Name |

4-isocyanato-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIORBBLUSMONPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065500 | |

| Record name | 4-Methyl-3-nitrophenylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13471-69-7 | |

| Record name | 4-Isocyanato-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13471-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-isocyanato-1-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-isocyanatotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-isocyanato-1-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-3-nitrophenylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.